molecular formula C21H21NO2 B5688152 N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide

N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5688152
M. Wt: 319.4 g/mol
InChI Key: CROQEDOWBMWAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide, also known as NTPTA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. NTPTA belongs to the class of amide derivatives and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to reduce the levels of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have demonstrated that N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several potential future directions for research on N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to possess neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide and to identify additional therapeutic targets.

Synthesis Methods

The synthesis of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3,6-trimethylphenol with naphthalene-1-carbonyl chloride in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified by recrystallization to yield N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide in high purity.

Scientific Research Applications

N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory and antioxidant properties of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

N-naphthalen-1-yl-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-14-11-12-15(2)21(16(14)3)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROQEDOWBMWAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-2-(2,3,6-trimethylphenoxy)acetamide

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